PF-06305591

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

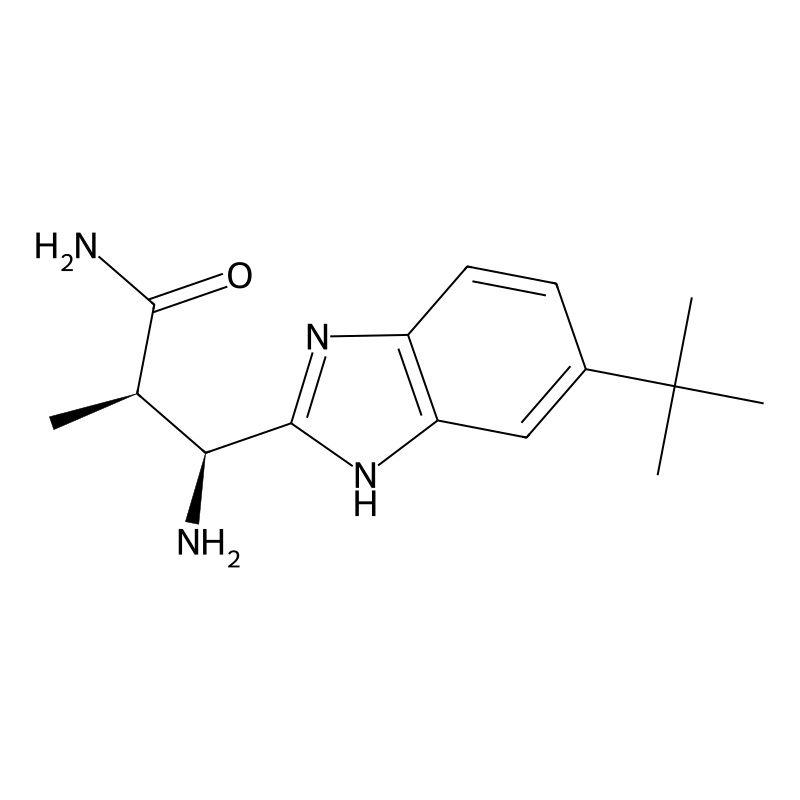

PF-06305591 is a novel small molecule developed as a selective inhibitor of the voltage-gated sodium channel NaV1.8. This compound belongs to the benzimidazole class and has been identified as a potential therapeutic agent for the management of various pain conditions, including inflammatory and neuropathic pain. Its selectivity for NaV1.8 makes it an attractive candidate in pain management, as this channel is implicated in the transmission of pain signals in peripheral sensory neurons .

PubChem Entry

A search on PubChem, a public database of chemical information, reveals a substance page for (alphaR,betaS)-beta-Amino-6-(1,1-dimethylethyl)-alpha-methyl-1H-benzimidazole-2-propanamide but offers no information on its biological activity or potential applications [].

Patent Literature

Future Research Directions:

Given the absence of clear information on current applications, (alphaR,betaS)-beta-Amino-6-(1,1-dimethylethyl)-alpha-methyl-1H-benzimidazole-2-propanamide could be a potential candidate for further scientific investigation due to its structural features. The molecule contains a benzimidazole ring, a common scaffold found in many biologically active compounds. Additionally, the presence of an amino group and a propanamide group suggests potential for interactions with biological targets.

Target Identification

Research could focus on identifying potential biological targets for this molecule using in vitro or in silico methods.

Biological Activity Assays

Once potential targets are identified, assays could be designed to assess the molecule's ability to modulate the activity of those targets.

Medicinal Chemistry Optimization

If the initial studies show promising results, medicinal chemistry efforts could be undertaken to optimize the structure for potency and other drug-like properties.

PF-06305591 primarily functions through its interaction with the NaV1.8 channel, blocking its activity and thereby inhibiting the influx of sodium ions that contribute to action potential generation in nociceptive neurons. The compound's mechanism involves binding to specific sites on the channel, which alters its conformation and prevents normal function. While detailed reaction pathways involving PF-06305591 are not extensively documented, its action can be characterized as a reversible competitive inhibition of sodium ion flow through the NaV1.8 channel .

The biological activity of PF-06305591 has been evaluated in various preclinical models, demonstrating significant analgesic effects. Studies indicate that it effectively reduces pain responses in models of both inflammatory and neuropathic pain . Its selectivity for NaV1.8 over other sodium channels suggests a reduced risk of side effects typically associated with broader sodium channel blockers, such as cardiac toxicity .

The synthesis of PF-06305591 involves several steps typical for benzimidazole derivatives, including:

- Formation of the Benzimidazole Core: This is typically achieved through cyclization reactions involving o-phenylenediamines and carboxylic acids or their derivatives.

- Substituent Modifications: Subsequent steps involve introducing various substituents that enhance selectivity and potency against NaV1.8.

- Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Specific synthetic routes may vary depending on the desired modifications to enhance pharmacological properties .

PF-06305591 is primarily being investigated for its potential use in treating pain conditions, particularly those that are resistant to conventional therapies. Its selective inhibition of NaV1.8 positions it as a candidate for non-opioid analgesics, potentially offering a safer alternative for patients suffering from chronic pain without the risk of addiction associated with opioid medications .

Interaction studies have shown that PF-06305591 selectively inhibits NaV1.8 without significantly affecting other sodium channels like NaV1.7 or NaV1.5. This selectivity is crucial for minimizing adverse effects while maximizing analgesic efficacy. Clinical trials have indicated that PF-06305591 can modulate pain responses effectively in healthy volunteers, suggesting its potential utility in clinical settings .

Several compounds exhibit similar mechanisms of action or target the same sodium channel:

| Compound Name | Mechanism of Action | Selectivity | Clinical Status |

|---|---|---|---|

| VX-150 | Sodium channel blocker | NaV1.8 | Tested in clinical trials |

| A-803467 | Sodium channel blocker | NaV1.8 | Tested in clinical trials |

| PF-04531083 | Sodium channel blocker | NaV1.8 | Tested in clinical trials |

Uniqueness: PF-06305591 stands out due to its high selectivity for NaV1.8 and favorable pharmacokinetic properties, which have been optimized through structure-based drug design strategies .